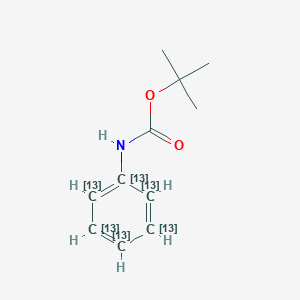

N-(tert-Butoxycarbonyl)aniline-13C6

Vue d'ensemble

Description

N-(tert-Butoxycarbonyl)aniline-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced with carbon-13 isotopes. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine. The compound has the molecular formula C5C6H15NO2 and a molecular weight of 199.2 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 typically involves the reaction of aniline-13C6 with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(tert-Butoxycarbonyl)aniline-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(tert-Butoxycarbonyl)nitrobenzene-13C6.

Reduction: Reduction reactions can convert it back to aniline-13C6.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: N-(tert-Butoxycarbonyl)nitrobenzene-13C6

Reduction: Aniline-13C6

Substitution: Various substituted aniline derivatives depending on the reagents used.

Applications De Recherche Scientifique

N-(tert-Butoxycarbonyl)aniline-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and as a standard in quality control processes.

Mécanisme D'action

The mechanism of action of N-(tert-Butoxycarbonyl)aniline-13C6 is primarily related to its role as a labeled compound. The carbon-13 isotopes allow researchers to track the compound through various chemical and biological processes using techniques like NMR spectroscopy. This enables the detailed study of molecular interactions, reaction pathways, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(tert-Butoxycarbonyl)aniline: The non-labeled version of the compound.

N-(tert-Butoxycarbonyl)nitrobenzene: An oxidized derivative.

N-(tert-Butoxycarbonyl)aniline-15N: An isotope-labeled compound with nitrogen-15 instead of carbon-13.

Uniqueness

N-(tert-Butoxycarbonyl)aniline-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and detailed studies compared to non-labeled or differently labeled compounds .

Activité Biologique

N-(tert-Butoxycarbonyl)aniline-13C6 (CAS Number: 176850-21-8) is a stable isotope-labeled compound that has garnered attention in various fields of biological and chemical research. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant studies.

- Molecular Formula : CHN O

- Molecular Weight : 199.2 g/mol

- Melting Point : 135-137°C

- Solubility : Slightly soluble in DMSO and methanol

- Appearance : White solid

- Storage Conditions : Recommended to be stored in a refrigerator .

Synthesis and Isotopic Labeling

This compound is synthesized through the protection of aniline with a tert-butyloxycarbonyl (Boc) group, which enhances its stability and solubility. The incorporation of carbon-13 isotopes allows for specific applications in metabolic studies and tracing experiments, particularly in the field of pharmacokinetics.

The biological activity of this compound primarily revolves around its role as a precursor for various bioactive compounds. The Boc group facilitates the selective release of the aniline moiety under physiological conditions, which can interact with biological systems.

Case Studies

-

Enzyme Inhibition Studies :

- Research has shown that derivatives of N-(tert-butoxycarbonyl)aniline can act as inhibitors for specific enzymes, such as cystathionine gamma-lyase (CSE), which plays a crucial role in sulfur amino acid metabolism. Inhibition of CSE can lead to altered levels of hydrogen sulfide (H2S), impacting vascular function and inflammatory responses .

-

Metabolic Tracing :

- The stable isotope labeling with carbon-13 allows researchers to trace metabolic pathways involving aniline derivatives. For instance, studies utilizing this compound have demonstrated its utility in tracking the metabolism of aromatic compounds in biological systems, providing insights into drug metabolism and toxicity .

-

Cellular Studies :

- In vitro studies have utilized this compound to assess cellular uptake and distribution. The compound's ability to penetrate cellular membranes makes it a valuable tool for understanding drug delivery mechanisms.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 176850-21-8 |

| Molecular Formula | CHN O |

| Molecular Weight | 199.2 g/mol |

| Melting Point | 135-137°C |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| Storage Conditions | Refrigerator |

Research Findings

Recent studies highlight the potential therapeutic applications of N-(tert-butoxycarbonyl)aniline derivatives in treating conditions related to oxidative stress and inflammation due to their enzymatic interactions. For example:

Propriétés

IUPAC Name |

tert-butyl N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)/i4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-VFESMUGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443710 | |

| Record name | N-BOC-aniline-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176850-21-8 | |

| Record name | N-BOC-aniline-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.